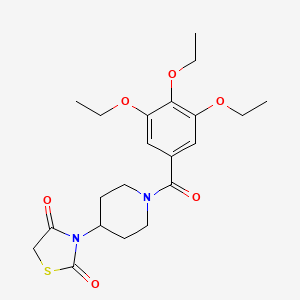

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core linked to a piperidine ring, which is further substituted with a triethoxybenzoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

3-[1-(3,4,5-triethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O6S/c1-4-27-16-11-14(12-17(28-5-2)19(16)29-6-3)20(25)22-9-7-15(8-10-22)23-18(24)13-30-21(23)26/h11-12,15H,4-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGELBDLMUIGXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves the following steps:

Formation of the Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core can be synthesized via the reaction of thiosemicarbazide with α-haloketones under basic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the thiazolidine-2,4-dione reacts with a piperidine derivative.

Introduction of the Triethoxybenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Chemical Probes: The compound serves as a chemical probe to study various biochemical pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

Piperidine Derivatives: Compounds like piperidine itself and its various substituted derivatives.

Benzoyl Derivatives: Compounds containing the benzoyl group, such as benzoyl peroxide.

Uniqueness

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidine-2,4-dione core, a piperidine ring, and a triethoxybenzoyl group. This unique structure imparts distinct biological activities and chemical properties that differentiate it from other similar compounds.

Biological Activity

The compound 3-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Thiazolidinediones (TZDs) are known for their role as insulin sensitizers and have been extensively studied for their antidiabetic properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H26N2O5S

- Molecular Weight : 394.48 g/mol

- IUPAC Name : this compound

Thiazolidinediones primarily exert their effects through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . This nuclear receptor plays a crucial role in glucose and lipid metabolism. The activation of PPAR-γ leads to improved insulin sensitivity and modulation of adipocyte differentiation.

Key Mechanisms:

- Insulin Sensitization : Enhances glucose uptake in peripheral tissues.

- Anti-inflammatory Effects : Modulates inflammatory pathways associated with insulin resistance.

- Lipid Metabolism : Influences lipid storage and fatty acid oxidation.

Antidiabetic Effects

Research has indicated that derivatives of thiazolidinediones exhibit significant antidiabetic activity. A study highlighted that certain thiazolidinedione analogues showed comparable efficacy to established drugs like Pioglitazone in reducing fasting blood glucose levels in diabetic models .

| Compound | Fasting Blood Glucose Reduction (%) | Comparison Drug |

|---|---|---|

| SD-1 | 45% | Pioglitazone |

| SD-3 | 50% | Pioglitazone |

| SD-9 | 48% | Pioglitazone |

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes linked to metabolic disorders:

- Aldose Reductase

- Cyclooxygenase

- Lipoxygenase

Inhibition of these enzymes can lead to reduced oxidative stress and inflammation, which are critical components in the pathogenesis of diabetes and related complications .

Case Studies

-

Antidiabetic Evaluation in Mice :

A series of thiazolidinedione derivatives were evaluated for their antidiabetic activity using streptozotocin-induced diabetic mice. The study found that compounds similar to this compound exhibited significant reductions in blood glucose levels without notable toxicity at higher doses (2000 mg/kg) . -

Molecular Docking Studies :

Molecular docking studies have been employed to predict the binding affinity of this compound to PPAR-γ. Results indicated favorable interactions with key amino acids within the receptor's binding site, suggesting a strong potential for therapeutic application against diabetes .

Safety and Toxicity

While thiazolidinediones are generally well-tolerated, concerns regarding hepatotoxicity and cardiovascular risks have been raised. However, preliminary studies on newer derivatives indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.